molecular formula C15H22N2O3 B15093845 ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate

Cat. No.: B15093845
M. Wt: 278.35 g/mol
InChI Key: HJFGESFJQKOOEY-UHFFFAOYSA-N
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Description

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a chiral piperidine derivative characterized by its stereochemistry (2R,5S), a benzyloxyamino group at the 5-position, and an ethyl ester at the 2-position. This compound is structurally related to β-lactamase inhibitors, particularly avibactam sodium, where it serves as a synthetic intermediate or impurity . Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . Key applications include its role in pharmaceutical synthesis, where stereochemistry critically influences biological activity .

Properties

IUPAC Name

ethyl 5-(phenylmethoxyamino)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGESFJQKOOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyloxyamino Group: The benzyloxyamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable leaving group on the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxyamino group to an amine or other reduced forms.

    Substitution: The benzyloxyamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a piperidine derivative with an ethyl ester group and a benzyloxyamino substituent. This compound has applications in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex molecules.
  • Biology This compound can be employed in biological studies, such as those involving enzyme inhibition or receptor binding. Research has shown that derivatives of this compound can effectively inhibit β-lactamases, suggesting its potential use in overcoming antibiotic resistance.
  • Industry It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction Reduction reactions can convert the benzyloxyamino group to an amine or other reduced forms, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution The benzyloxyamino group can be substituted with other nucleophiles like amines, thiols, or halides under appropriate conditions.

Mechanism of Action

The mechanism of action of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxyamino group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula MW (g/mol) Stereochemistry Ester Group Key Substituents Applications/Significance
Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate 2306254-34-0 C₁₅H₂₂N₂O₃ 278.35 (2R,5S) Ethyl Benzyloxyamino Intermediate in avibactam synthesis
Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 1171080-45-7 C₂₃H₂₆N₂O₇ 442.47 (2S,5R) Benzyl Benzyloxyamino, oxalate counterion Oxalate salt form; improved crystallinity for purification
Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-piperidine-2-carboxylate N/A C₁₆H₂₂N₂O₃ 290.36 (2R,1R) Methyl Carbamoyl, phenyl Synthetic intermediate with distinct pharmacological potential
Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate 1416134-60-5 C₁₅H₂₀N₂O₃ 276.34 (S,Z) Ethyl Benzyloxyimino Imino group enhances reactivity in nucleophilic substitutions
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (avibactam impurity) 1416134-48-9 C₁₇H₂₄N₂O₇ 368.38 (2S,5R) Ethyl Oxalate counterion Stereoisomeric impurity in avibactam; highlights sensitivity of β-lactamase inhibition

Key Comparative Insights

Stereochemical Impact :

  • The (2R,5S) configuration in the target compound contrasts with the (2S,5R) diastereomer (CAS 1416134-48-9), which is an avibactam impurity. This reversal drastically alters biological activity, as β-lactamase inhibitors require precise stereochemistry for enzyme binding .

Ester Group Variations :

  • Ethyl esters (e.g., CAS 2306254-34-0) generally exhibit higher solubility in organic solvents compared to benzyl esters (e.g., CAS 1171080-45-7), which are bulkier and less polar. Methyl esters (CAS N/A ) offer intermediate volatility, useful in distillation-based purifications.

Functional Group Modifications: Replacing the amino group with an imino group (CAS 1416134-60-5 ) introduces conjugation, altering electronic properties and reactivity. This modification is leveraged in click chemistry or Schiff base formations.

Salt Forms :

  • Oxalate salts (e.g., CAS 1171080-45-7 ) enhance crystallinity and stability, facilitating isolation during synthesis. However, they may introduce handling hazards (e.g., H302, H315 ).

Pharmacological Relevance: Compounds like (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate demonstrate how minor structural changes can render a molecule biologically inactive or toxic, underscoring the importance of impurity profiling in drug development .

Research Findings and Data

Thermal and Solubility Data

  • The oxalate salt (CAS 1416134-48-9) has a higher melting point (>200°C) due to ionic interactions, whereas the free base (CAS 2306254-34-0) is a liquid at room temperature .
  • Solubility in water: Oxalate salts > free bases due to ionic character .

Biological Activity

Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of approximately 278.35 g/mol. The compound's structure comprises a piperidine ring substituted with an ethyl ester and a benzyloxy group, which play critical roles in its biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The benzyloxy group can engage in hydrogen bonding, enhancing binding affinity to enzymes or receptors.
  • Structural Rigidity : The piperidine ring provides stability and specificity to the compound, facilitating its interaction with biological macromolecules .

Biological Activities

Research indicates that this compound demonstrates several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains through inhibition of β-lactamase enzymes .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is critical for developing new therapeutic agents targeting resistant bacterial infections .
  • Potential Neurological Effects : Due to its piperidine structure, there is speculation about its effects on neurotransmitter systems, although further studies are required to confirm these interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Starting from commercially available precursors.
  • Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution methods.
  • Esterification : Converting the carboxylic acid to an ethyl ester to enhance solubility and bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on β-Lactamase Inhibition : Research demonstrated that derivatives of this compound effectively inhibit various β-lactamases, suggesting potential use in overcoming antibiotic resistance .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption characteristics and metabolic stability in preliminary animal models.

Comparative Analysis with Similar Compounds

A comparison table highlights how this compound relates to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Piperidin-2-oneContains a carbonyl groupExhibits different reactivity due to carbonyl presence
BenzyloxycarbonylpiperazinePiperazine ring with benzyloxy groupDifferent ring structure affects biological activity
1-(Benzyloxy)-4-(ethylamino)piperidineEthyl amine substitutionPotentially different pharmacokinetics due to amine

These compounds share similarities in their piperidine or piperazine structures but differ significantly in their functional groups and resultant biological activities.

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